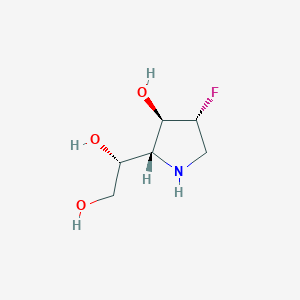
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is an organic compound that features a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce alcohols.
科学研究应用
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
相似化合物的比较
Similar Compounds
(5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
(5-ethyl-1H-pyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-6-11(14-10)12(15)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3 |
InChI 键 |
WBLZLFPQDZZKLA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(N1)C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


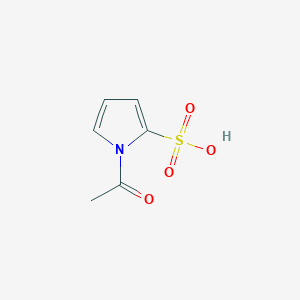
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)
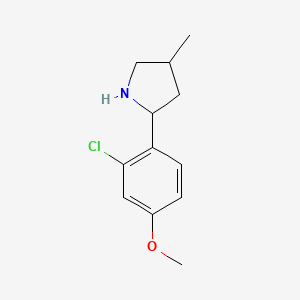
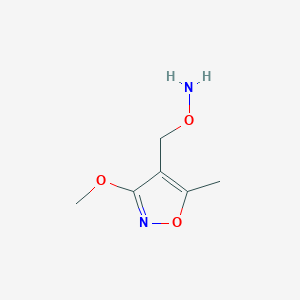
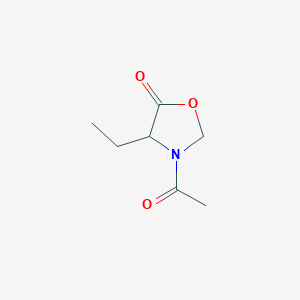
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
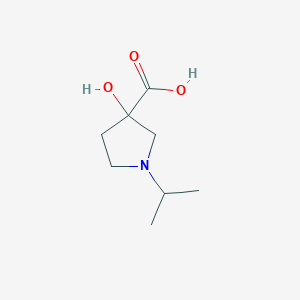
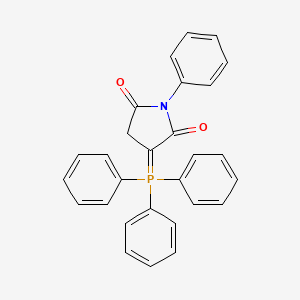

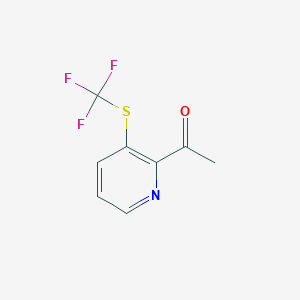
![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
